molecular formula C8H13NO B13829706 1-(2-Propan-2-ylideneazetidin-3-yl)ethanone

1-(2-Propan-2-ylideneazetidin-3-yl)ethanone

Cat. No.: B13829706
M. Wt: 139.19 g/mol
InChI Key: XGHHIMVMVVLEFM-UHFFFAOYSA-N
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Description

1-(2-Propan-2-ylideneazetidin-3-yl)ethanone is a unique organic compound characterized by its azetidine ring structure Azetidines are four-membered nitrogen-containing heterocycles, which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the aza-Michael addition and other related reactions makes it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propan-2-ylideneazetidin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The azetidine ring allows for substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Propan-2-ylideneazetidin-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products.

Mechanism of Action

The mechanism by which 1-(2-Propan-2-ylideneazetidin-3-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine ring’s strained structure allows it to bind effectively to active sites, influencing biochemical pathways. This binding can modulate enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(2-Propan-2-ylideneazetidin-3-yl)ethanone stands out due to its specific azetidine ring structure combined with the ethanone group, which imparts unique chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(2-propan-2-ylideneazetidin-3-yl)ethanone

InChI

InChI=1S/C8H13NO/c1-5(2)8-7(4-9-8)6(3)10/h7,9H,4H2,1-3H3

InChI Key

XGHHIMVMVVLEFM-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(CN1)C(=O)C)C

Origin of Product

United States

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